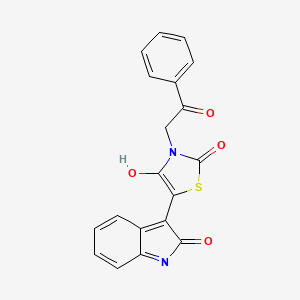
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione, commonly known as OTZ, is a synthetic compound that belongs to the thiazolidinedione family. It is a heterocyclic compound that has a thiazolidine ring and an indole ring. OTZ has gained attention in recent years due to its potential therapeutic applications in various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione involves the condensation of 2-oxoindolin-3-ylidene with 2-oxo-2-phenylethylamine followed by cyclization with thiazolidine-2,4-dione.
Starting Materials
2-oxoindolin-3-ylidene, 2-oxo-2-phenylethylamine, thiazolidine-2,4-dione
Reaction
Step 1: Condensation of 2-oxoindolin-3-ylidene with 2-oxo-2-phenylethylamine in the presence of a suitable catalyst to form (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one., Step 2: Cyclization of (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one with thiazolidine-2,4-dione in the presence of a suitable base to form (E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione.
Mécanisme D'action
OTZ exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. OTZ binds to PPARγ and modulates its activity, leading to the downstream effects on various biological processes.
Effets Biochimiques Et Physiologiques
OTZ has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It also inhibits the proliferation and migration of cancer cells by regulating the expression of genes involved in cell cycle progression and apoptosis. In addition, OTZ has been shown to improve insulin sensitivity and glucose uptake in adipocytes, making it a potential therapeutic agent for type 2 diabetes. Furthermore, OTZ has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using OTZ in lab experiments include its high purity, stability, and specificity for PPARγ activation. However, the limitations of using OTZ include its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
The potential therapeutic applications of OTZ are vast, and several future directions can be explored. One future direction is to investigate the effects of OTZ on other nuclear receptors and their downstream signaling pathways. Another future direction is to study the pharmacokinetics and pharmacodynamics of OTZ in vivo and its potential side effects. Furthermore, the development of novel analogs of OTZ with improved solubility and potency can be explored for their therapeutic potential.
Applications De Recherche Scientifique
OTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.
Propriétés
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3-phenacyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-14(11-6-2-1-3-7-11)10-21-18(24)16(26-19(21)25)15-12-8-4-5-9-13(12)20-17(15)23/h1-9,24H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYKFFVQYMMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-oxo-2-phenylethyl)-5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

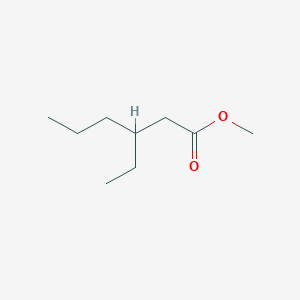
![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate](/img/structure/B2382847.png)
![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)
![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)
![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)
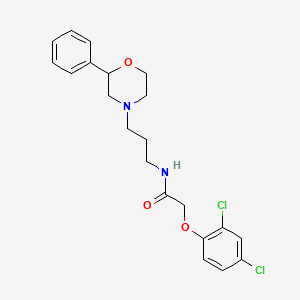
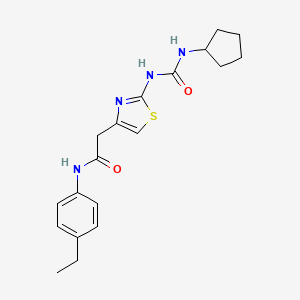
![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)
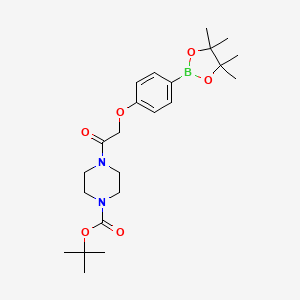
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
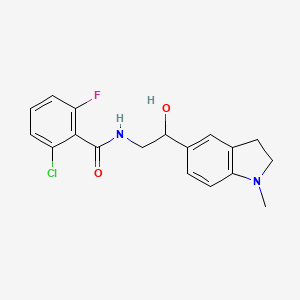
![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)